9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
説明
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a fluorinated benzoxepin derivative characterized by a seven-membered oxepine ring fused to a benzene ring, with a hydroxyl group at position 5 and a fluorine substituent at position 9 (Fig. 1). Its molecular formula is C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol (). This compound is of pharmacological interest due to its structural similarity to bioactive benzoxepin derivatives, such as those with α-sympathomimetic or anorexigenic activities .
特性
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJRSCASWPUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclization via Ullmann-type Diaryl Ether Synthesis
A common approach to benzoxepin derivatives involves the Ullmann coupling reaction between halogenated aromatic ketones and phenolic derivatives to form diaryl ethers, which subsequently undergo cyclization:
- Step 1: Reaction of an appropriately substituted halogenated acetophenone derivative with a fluorophenol to form a diaryl ether intermediate.
- Step 2: Conversion of the ketone moiety to an acid or acid derivative.
- Step 3: Intramolecular Friedel–Crafts acylation to close the benzoxepin ring.
- Step 4: Reduction of the carbonyl group and dehydration to yield the tetrahydrobenzoxepin structure.
This method allows for the incorporation of fluorine substituents on the aromatic ring by choosing the right fluorinated phenol or halogenated aromatic precursor.
Intramolecular Aromatic Nucleophilic Substitution (SNAr)
Another efficient method involves intramolecular nucleophilic aromatic substitution, where:
- A fluorinated aromatic ring bearing electron-withdrawing groups (e.g., nitro) is reacted with a hydroxyl-containing aromatic system.
- The hydroxyl group attacks the activated aromatic ring intramolecularly to form the benzoxepin ring.
- This method benefits from high yields (up to 95%) and good regioselectivity, especially when aided by sodium azide or similar nucleophilic catalysts.
Knoevenagel Condensation Followed by Cyclization
A two-step process:
- Step 1: Knoevenagel condensation between an aldehyde and an active methylene compound to form an α,β-unsaturated intermediate.
- Step 2: Cyclization via Ullmann ether formation or other copper-catalyzed cyclizations to close the benzoxepin ring.
This method is advantageous for synthesizing substituted benzoxepins with high yields (~92%) and allows for variation in substituents, including fluorine.
Intramolecular McMurry Reaction
- Diaryl ethers are subjected to reductive coupling using TiCl4/Zn in tetrahydrofuran (THF).
- This reaction forms the dibenzo[b,f]oxepine core by coupling carbonyl groups intramolecularly.
- Yields range from 53% to 55%.
- This method can be adapted to fluorinated substrates to yield fluorinated benzoxepin derivatives.
Oxidative Radical Rearrangement and Palladium-Catalyzed Cyclization
- Starting from diaryl ethers, palladium-catalyzed Mizoroki–Heck reactions can be used to form the benzoxepin ring.
- This involves nucleophilic aromatic substitution followed by olefination and cyclization.
- Yields for dibenzo[b,f]oxepine products are around 59%.
- The presence of fluorine substituents can be tolerated in this method.
Base-Promoted Cyclization of 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione Derivatives
- According to patent EP0074121A1, strong bases such as lithium hydride, sodium hydride, or potassium tert-butoxide in inert solvents like dimethylformamide or tetrahydrofuran can induce cyclization of substituted benzoxepine-3,5-dione derivatives.
- This method allows for halogen substituents (including fluorine) on the aromatic ring.
- The reaction temperature ranges from -70 °C to the solvent’s boiling point.
- The product can be isolated by precipitation or acidification steps.
- This approach is useful for preparing intermediates that can be further functionalized into this compound.
Summary Data Table of Preparation Methods
Research Findings and Considerations
- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.
- Fluorine introduction is generally achieved by using fluorinated phenols or halogenated aromatic precursors rather than late-stage fluorination to maintain regioselectivity and avoid side reactions.
- Intramolecular SNAr and Ullmann coupling are the most commonly reported methods for constructing the benzoxepin ring with fluorine substituents.
- Transition-metal catalysis (Cu, Pd) plays a significant role in facilitating ring closure and functional group transformations.
- Base-promoted cyclization methods provide a robust alternative for preparing key intermediates in the synthetic route.
- Safety precautions are necessary due to the use of strong bases, metal catalysts, and potentially hazardous intermediates.
化学反応の分析
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The fluorine atom at the 9th position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
科学的研究の応用
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes.
類似化合物との比較
Substituent Variations and Pharmacological Activities
The pharmacological profile of benzoxepin derivatives is highly dependent on substituent type and position. Below is a comparative analysis:
Key Observations :
- Fluorine vs. Amino Groups: Fluorination at C9 (target compound) may enhance metabolic stability and lipophilicity compared to amino-substituted analogs (e.g., cis-4-amino derivative), which exhibit direct anorexigenic effects .
- Stereochemistry: The trans-4-amino isomer shows greater potency (ED₅₀: 55 mg/kg) than the cis-isomer (ED₅₀: 75 mg/kg), highlighting the role of stereochemistry in activity .
- Bromine Substitution : The 8-bromo analog lacks reported pharmacological data but serves as a precursor for further functionalization .
Physicochemical Properties
Substituents significantly influence physicochemical parameters such as logP, polarity, and molecular interactions:
*Estimated based on analogous substitutions. Data Source: Predicted collision cross-section for the target compound is derived from computational models (), while logP for non-fluorinated analogs is experimentally reported .
Implications :
- Bromine vs. Fluorine : Bromine substitution (8-bromo analog) further elevates logP but adds steric bulk, which may hinder receptor binding.
生物活性
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : (5S)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- Molecular Formula : C10H11FO2
- Molecular Weight : 182.19 g/mol
- CAS Number : 1567880-97-0
Chemical Structure Visualization
| Property | Value |
|---|---|
| Molecular Formula | C10H11FO2 |
| Molecular Weight | 182.19 g/mol |
| CAS Number | 1567880-97-0 |
| Purity | 95% |
Research indicates that this compound may exert its biological effects through several mechanisms:
- PARP Inhibition : Similar compounds have been shown to act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell apoptosis. For example, derivatives of tetrahydrospiro[benzo[c]azepine] have demonstrated significant inhibitory activity on PARP-1 with IC50 values in the nanomolar range .
- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. Studies have shown that it can induce apoptosis in cancer cells and inhibit their proliferation. For instance, a related compound was reported to have an IC50 value of 1.95 µM against A549 lung cancer cells .
- Neuropharmacological Effects : Some studies suggest that compounds in the benzoxepin class may interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders.
Study on PARP Inhibitors
A recent study focused on the development of novel tetrahydrospiro[benzo[c]azepine] derivatives as PARP inhibitors. The findings revealed that these compounds not only inhibited PARP activity but also effectively induced apoptosis in A549 cells through mechanisms involving the upregulation of cleaved caspase levels .
Anticancer Properties
In another investigation, a related compound exhibited strong cytotoxic properties against various cancer cell lines. The study evaluated the compound's effects on cell viability and apoptosis induction using flow cytometry and Western blot analysis. Results indicated that the compound could significantly reduce cell viability while promoting apoptotic pathways .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, and how can reaction yields be optimized?
- Methodology : Begin with a Friedel-Crafts alkylation to construct the benzoxepin core, followed by fluorination at the 9-position using Selectfluor® or DAST. For yield optimization, employ kinetic studies to identify rate-limiting steps (e.g., temperature-dependent cyclization). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and optimize stoichiometry of fluorinating agents (1.2–1.5 eq.) to minimize byproducts.
Q. How should researchers characterize the stereochemistry of this compound?
- Analytical Approach : Use chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation with known standards .
- Spectroscopic Data : Assign stereochemistry using H-NMR coupling constants (e.g., vicinal coupling Hz for trans-diaxial protons) and NOESY correlations .
Q. What are the best practices for assessing the compound’s stability under varying storage conditions?
- Protocol : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store the compound in amber vials at −20°C under argon to prevent oxidation and photodegradation. Use DSC/TGA to identify decomposition thresholds (>200°C typical for benzoxepins) .
Advanced Research Questions
Q. How can enantiomer-specific biological activity be evaluated for this compound?
- Experimental Design :
Synthesize both (R)- and (S)-enantiomers via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts).
Test in vitro receptor-binding assays (e.g., GPCR panels) and compare IC values.
Perform molecular docking (AutoDock Vina) to correlate stereochemistry with binding affinity .
- Data Interpretation : Significant differences (>10-fold) in activity suggest enantiomer-specific interactions. Validate with knock-out cell models .
Q. What strategies resolve contradictions in solubility data reported across studies?
- Troubleshooting :
- Solvent Selection : Use standardized solvents (DMSO for stock solutions, PBS for aqueous testing).
- Techniques : Compare shake-flask vs. HPLC-derived solubility. Address discrepancies via PXRD to detect polymorphic forms affecting solubility .
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
- Methodology :
Administer C-labeled compound to hepatocyte cultures or live rodents.
Identify metabolites via LC-HRMS (Q-TOF, positive/negative ionization).
Use CYP450 inhibition assays (e.g., human liver microsomes + ketoconazole) to map enzymatic involvement .
- Key Metrics : Major Phase I metabolites (e.g., hydroxylation at C4) and glucuronidation patterns .
Q. What computational models predict the compound’s pharmacokinetic (PK) properties?
- Tools :
- ADME Prediction : SwissADME or ADMETlab for logP (target: 2–3), BBB permeability, and CYP inhibition.
- MD Simulations : GROMACS for membrane permeability studies (lipid bilayer models) .
- Validation : Compare in silico results with in vivo PK data (e.g., plasma half-life in rats) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
